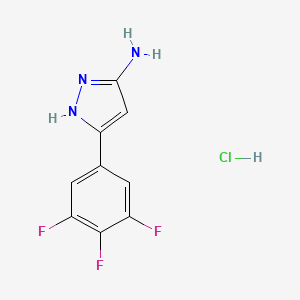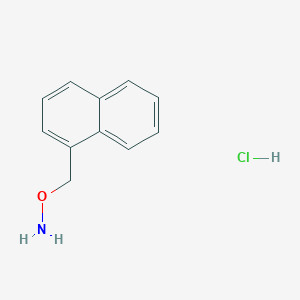
o-(1-Naphthylmethyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(1-Naphthylmethyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C11H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 1-naphthylmethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of o-(1-Naphthylmethyl)hydroxylamine hydrochloride typically begins with 1-naphthylmethyl chloride and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours.
Purification: The product is then extracted using an organic solvent such as dichloromethane, followed by drying and recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix 1-naphthylmethyl chloride and hydroxylamine hydrochloride.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain optimal reaction conditions.
Automated Purification: Employing automated systems for extraction, drying, and recrystallization to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-(1-Naphthylmethyl)hydroxylamine hydrochloride can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the hydroxylamine group.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of o-(1-Naphthylmethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can interact with various molecular targets, including enzymes and receptors, through its hydroxylamine group. The pathways involved depend on the specific reaction or application, but generally, it participates in redox reactions and nucleophilic substitution.
Comparaison Avec Des Composés Similaires
Hydroxylamine Hydrochloride: A simpler derivative with similar reactivity but lacking the naphthylmethyl group.
Methoxyamine Hydrochloride: Another derivative with a methoxy group instead of the naphthylmethyl group.
Ethoxyamine Hydrochloride: Similar to methoxyamine but with an ethoxy group.
Uniqueness:
- The presence of the 1-naphthylmethyl group in o-(1-Naphthylmethyl)hydroxylamine hydrochloride imparts unique chemical properties and reactivity compared to other hydroxylamine derivatives.
- Its structure allows for specific interactions in organic synthesis and potential applications in various fields.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
O-(naphthalen-1-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |
Clé InChI |
RUGDBRVEODTQSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


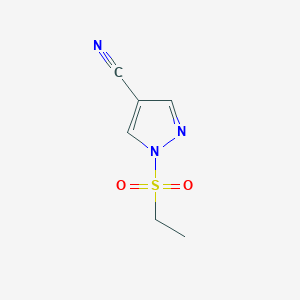
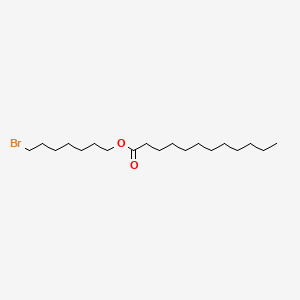
![3-{3-[(Tert-butylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B13715657.png)
![(R)-N-[1-[Ethyl(propyl)amino]propan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B13715666.png)
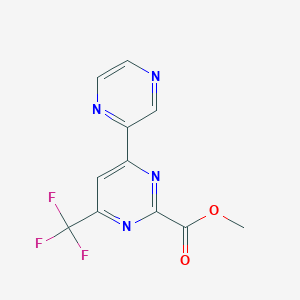
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
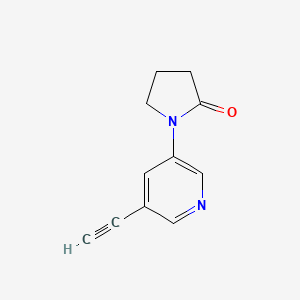
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
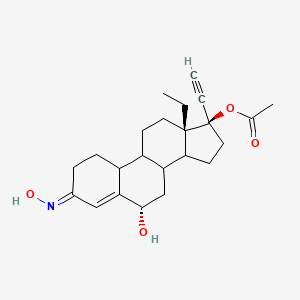
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
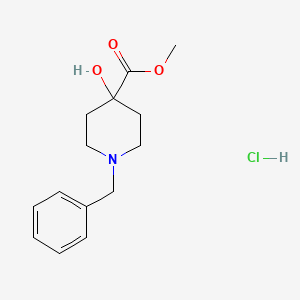
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
